Cupric chloride hydrate

Description

Historical Context and Evolution of Research on Cupric Chloride Hydrate (B1144303)

The history of copper chlorides dates back to the 17th century, with Robert Boyle's initial preparation of copper(I) chloride. wikipedia.org However, it was in 1799 that Joseph Proust first distinguished between the two chlorides of copper, laying the groundwork for future research. wikipedia.org Early investigations into cupric chloride dihydrate focused on its fundamental properties and structure. The crystal structure, along with the specific positions of the copper, chlorine, and oxygen atoms, was first determined through X-ray diffraction by Harker in 1936. arizona.educrystallography.net

Subsequent research refined these initial findings. Neutron diffraction was later used to determine the positions of the hydrogen atoms. arizona.edu Of historical note, cupric chloride dihydrate was the subject of the first electron paramagnetic resonance (EPR) measurements conducted by Yevgeny Zavoisky in 1944, a significant milestone in the study of paramagnetic materials. wikipedia.org These foundational studies have paved the way for the compound's application in more complex chemical research.

Scope of Contemporary Academic Investigations on Cupric Chloride Hydrate

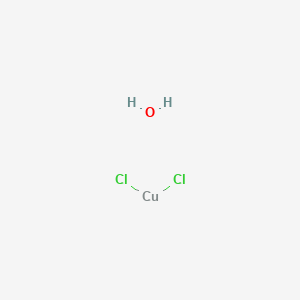

Modern research continues to explore and expand the applications of this compound, leveraging its unique chemical characteristics. In its dihydrate form, it is a blue-green solid with a monoclinic crystal structure that transforms into the anhydrous form upon heating to 100°C. wikipedia.orgoxfordreference.com The copper(II) center in the dihydrate adopts a highly distorted octahedral geometry, being surrounded by two water ligands and four bridging chloride ligands. wikipedia.org

Table 1: Physical and Chemical Properties of Cupric Chloride Dihydrate

| Property | Value |

|---|---|

| Chemical Formula | CuCl₂·2H₂O |

| Molar Mass | 170.48 g/mol nih.gov |

| Appearance | Blue-green crystalline solid wikipedia.org |

| Density | 2.51 g/cm³ wikipedia.org |

| Melting Point | 100 °C (dehydration) wikipedia.org |

| Solubility in Water | 75.7 g/100 mL (25 °C) wikipedia.org |

| Solubility in Methanol (B129727) | 68 g/100 mL (15 °C) wikipedia.org |

A significant area of investigation is its catalytic activity. Cupric chloride is a key co-catalyst with palladium(II) chloride in the Wacker process, an industrial method for converting ethene to ethanal. wikipedia.org In this process, CuCl₂ reoxidizes the palladium catalyst, allowing the cycle to continue. wikipedia.org It also serves as a catalyst in various oxychlorination reactions to produce chlorine, such as in the Deacon process, and in the production of vinyl chloride and dichloromethane. sarchemlabs.comwikipedia.org

In organic synthesis, this compound is utilized for the chlorination of aromatic hydrocarbons and the alpha-position of carbonyl compounds. wikipedia.org Recent research has highlighted its use as a recoverable promoter for the hydrolysis of oximes to regenerate carbonyl compounds, presenting a green chemistry approach due to the near-quantitative recovery of the cupric salt. organic-chemistry.org

The study of its hydrated states in solution is another active research area. Computational studies using density functional theory (DFT) investigate the various hydrated clusters of copper dichloride, examining the roles of contact ion pairs and solvent-shared ion pairs, which are crucial for understanding its behavior in aqueous systems. researchgate.net

Table 2: Crystallographic Data for Cupric Chloride Dihydrate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic wikipedia.org |

| Space Group | Pbmn arizona.edu |

| a | 7.4141(4) Å arizona.edu |

| b | 8.0886(5) Å arizona.edu |

| c | 3.7431(3) Å arizona.edu |

| Bond Length (Cu-Cl) | 2.2781(14) Å arizona.edu |

| Bond Length (Cu-O) | 1.943(4) Å arizona.edu |

Interdisciplinary Relevance of this compound Studies

The influence of this compound extends beyond pure chemistry into various interdisciplinary fields.

Materials Science: It is used as a precursor in the synthesis of copper nanoparticles. mdpi.comtaylorandfrancis.com Research has focused on upcycling cupric chloride waste solutions from the printed circuit board (PCB) industry to produce these valuable nanoparticles. mdpi.com

Pyrotechnics: Like other copper compounds, cupric chloride is used as a blue/green coloring agent in fireworks and flame tests. wikipedia.orgwikipedia.org

Environmental Science: The compound is studied for its environmental impact, particularly its effect on soil microbes and denitrifying bacteria in irrigation water. wikipedia.org Conversely, it is also investigated for environmental remediation, such as its use in recovering copper from spent etchant solutions. researchgate.net

Industrial Applications: It finds use as a wood preservative, a pigment for glass and ceramics, and in dyeing and printing processes. byjus.comorientaroma.in It is also a component in cobalt-free humidity indicator cards. wikipedia.org

Agriculture: Cupric chloride has applications in the production of agricultural chemicals and has been used as a fungicide. orientaroma.inresearchgate.net

The natural occurrence of the dihydrate form as the rare mineral eriochalcite, typically found near fumaroles, also links its study to geology and mineralogy. wikipedia.orgnih.gov

Structure

2D Structure

Propriétés

IUPAC Name |

dichlorocopper;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Cu.H2O/h2*1H;;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYGTDAUKWEPCZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Cu]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2CuH2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10125-13-0 | |

| Record name | Copper chloride dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10125-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Structural Elucidation and Crystallographic Investigations of Cupric Chloride Hydrate

Advanced Single-Crystal X-ray Diffraction Studies of CuCl₂·nH₂O Phases

Single-crystal X-ray diffraction (SC-XRD) stands as a powerful analytical method for providing definitive information on crystal structures. Recent studies on cupric chloride dihydrate have utilized modern diffractometers and computational methods to refine and enhance the understanding of this compound, building upon foundational work from earlier decades.

The crystal structure of cupric chloride dihydrate has been the subject of multiple investigations, with early determinations providing a basic framework of the atomic positions of copper, chlorine, and oxygen. arizona.edu More recent redeterminations, employing high-quality crystals and advanced refinement techniques, have significantly improved the accuracy and precision of these structural parameters. arizona.edumdpi.com These studies have confirmed the distorted octahedral geometry around the copper(II) ion. The copper atom is coordinated to two water molecules and four chloride ions. wikipedia.org The two water ligands and two of the chloride ions form a square-planar arrangement in the equatorial plane, while the other two chloride ions from adjacent units occupy the axial positions, creating a bridged, layered structure. mdpi.com

The local coordination environment of the copper atom in CuCl₂·2H₂O consists of two short Cu–O bonds to the water molecules and two short, trans-disposed Cu–Cl bonds, forming the square planar moiety. mdpi.com Two longer, axial Cu–Cl interactions complete the distorted octahedron, linking the [CuCl₂(H₂O)₂] units into chains. mdpi.com Refinements have provided precise bond distances, such as a Cu–O distance of approximately 1.943(4) Å and a shorter Cu–Cl distance of about 2.2781(14) Å. arizona.edu

The accurate location of hydrogen atoms in crystal structures by X-ray diffraction can be challenging due to their low scattering power. However, modern refinement methods have enabled the successful determination of hydrogen atom positions in cupric chloride dihydrate. arizona.edumdpi.com These studies are crucial for a complete understanding of the hydrogen bonding network that stabilizes the crystal lattice.

A notable finding is the discrepancy often observed between O-H bond lengths determined by X-ray diffraction and those determined by neutron diffraction. X-ray diffraction measures electron density, which is shifted towards the electronegative oxygen atom, resulting in apparently shorter O-H bond lengths (e.g., 0.82(4) Å). arizona.edu Neutron diffraction, which locates the atomic nuclei, provides a more accurate measure of the internuclear distance, yielding longer O-H bond lengths that are in better agreement with theoretical models. arizona.edumdpi.com Recent studies using Hirshfeld atom refinements on X-ray data have successfully produced O–H bond lengths that are in good agreement with legacy neutron diffraction studies, showcasing significant methodological advancements. mdpi.com

Crystallographic studies have consistently determined that cupric chloride dihydrate (CuCl₂·2H₂O), in its common form known as the mineral eriochalcite, crystallizes in the orthorhombic system. mdpi.comwikipedia.org The specific space group is identified as Pmna. mdpi.com This space group imposes certain symmetry constraints on the atomic positions within the unit cell. For instance, the copper atom occupies a special position along a two-fold axis. mdpi.com

The unit cell parameters, which define the size and shape of the repeating unit of the crystal lattice, have been precisely measured. While values can vary slightly between different studies due to experimental conditions such as temperature, they are generally in close agreement. For example, a study at 100 K reported the following unit cell parameters for CuCl₂·2H₂O:

| Parameter | Value (Å/°) |

| a | 8.0405(4) Å |

| b | 3.7238(2) Å |

| c | 7.3585(4) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

These parameters are essential for indexing the diffraction patterns and for the complete determination of the crystal structure. mdpi.com

Anisotropic displacement parameters (ADPs), also known as thermal ellipsoids, describe the anisotropic thermal motion of atoms within the crystal lattice. The analysis of these factors provides insight into the dynamics of the atoms. For cupric chloride dihydrate, the refinement of anisotropic displacement factors for all non-hydrogen atoms is a standard procedure in modern crystallographic studies. arizona.edu

Supramolecular Architecture and Intermolecular Interactions in Cupric Chloride Hydrate (B1144303) Systems

The primary intermolecular forces governing the crystal packing in cupric chloride dihydrate are hydrogen bonds involving the coordinated water molecules. The hydrogen atoms of the water ligands act as donors, forming hydrogen bonds with the chloride ions of neighboring [CuCl₂(H₂O)₂] units. mdpi.com This results in a robust, three-dimensional network.

π-π Stacking Interactions in Co-crystal Structures of Cupric Chloride Complexes with Hydrates

An illustrative example of π-π stacking can be observed in the co-crystal structure of a copper(II) phenanthroline chloride complex hydrate with p-aminobenzoic acid. researchgate.net In this complex, the phenanthroline ligands engage in offset face-to-face π-π stacking, creating a primary structural motif. researchgate.net Additionally, hydrogen-bonded p-aminobenzoic acid molecules are enclosed within a "filled aryl box" formed by the juxtaposition of four phenanthroline ligands from two opposing cations, further stabilized by π-π interactions. researchgate.net While this example does not involve the simple cupric chloride hydrate, it demonstrates the principle of π-π stacking in hydrated copper(II) chloride complexes.

Research into the co-crystallization of this compound with various organic molecules is an active area, and the potential for π-π stacking interactions plays a crucial role in the design and synthesis of new materials with specific structural and functional properties.

Structural Relationships between Hydrated and Anhydrous Copper(II) Chloride Forms

The structural differences between the hydrated and anhydrous forms of copper(II) chloride are significant, arising from the presence or absence of water molecules in the crystal lattice. These differences manifest in their crystal systems, coordination geometries, and physical properties.

Anhydrous copper(II) chloride (CuCl₂) adopts a distorted cadmium iodide structure and belongs to the monoclinic crystal system. wikipedia.org In this structure, the copper centers are octahedrally coordinated by six chloride ions, forming edge-sharing CuCl₆ octahedra. libretexts.org This arrangement results in a layered structure. The anhydrous form is a yellowish-brown powder that readily absorbs moisture from the atmosphere to transform into the dihydrate. wikipedia.org

In contrast, cupric chloride dihydrate (CuCl₂·2H₂O) crystallizes in the orthorhombic space group Pbmn. wikipedia.orgrsc.org The coordination geometry around the copper(II) ion in the dihydrate is a highly distorted octahedron. wikipedia.org The copper center is surrounded by two water molecules and four chloride ligands, which asymmetrically bridge to adjacent copper centers. wikipedia.org The transition from the orthorhombic dihydrate to the monoclinic anhydrous form can be monitored using techniques like Raman scattering spectroscopy, which can distinguish the vibrational modes of the two phases. nih.gov

The table below summarizes the key structural differences between the two forms.

| Property | Anhydrous Copper(II) Chloride (CuCl₂) | Cupric Chloride Dihydrate (CuCl₂·2H₂O) |

| Crystal System | Monoclinic wikipedia.org | Orthorhombic wikipedia.org |

| Space Group | C2/m | Pbmn rsc.org |

| Coordination Geometry | Distorted octahedral (from cadmium iodide structure) wikipedia.org | Highly distorted octahedral wikipedia.org |

| Coordinating Ligands | 6 Chloride ions libretexts.org | 2 Water molecules and 4 Chloride ions wikipedia.org |

| Appearance | Yellowish-brown powder wikipedia.org | Blue-green crystalline solid |

Computational Chemistry and Theoretical Modeling of Cupric Chloride Hydrate Species

Density Functional Theory (DFT) Investigations of Cupric Chloride Hydrate (B1144303) Clusters

DFT has been widely applied to study the geometry, stability, and properties of cupric chloride hydrate clusters. These calculations provide a fundamental understanding of the interplay between copper ions, chloride ions, and water molecules.

Theoretical studies have systematically investigated the structures and thermodynamic properties of various hydrated copper chloride clusters, represented by the general formula [CuClₓ(H₂O)ₙ]²⁻ˣ. By performing extensive conformation searches and geometry optimizations, researchers have identified the most stable structures for these clusters in both the gas phase and aqueous solution. researchgate.net

For instance, in the case of CuCl₂(H₂O)ₙ clusters (where x=2), calculations have shown that in the gas phase, a four-coordinate Contact Ion Pair (CIP) conformer is more favorable for smaller clusters (n ≤ 7), while a four-coordinate Solvent-Shared Ion Pair (SSIP) with one dissociated chloride atom becomes more stable for n = 8-10. researchgate.net However, the presence of a solvent environment significantly influences stability. In aqueous solution, five-coordinate SSIP conformers are more stable for n = 7-9, whereas four-coordinate CIP conformers are favored for n = 2-6. researchgate.net

Studies on [CuCl₃]⁻ and [CuCl₄]²⁻ hydrates have also been conducted using DFT and ab initio methods. researchgate.netacs.org For [CuCl₃(H₂O)ₙ]⁻ clusters, calculations suggest a preference for a four-coordinated CIP structure where a water molecule coordinates with the copper atom for n = 3 and 4 in aqueous solution. researchgate.netacs.org As the number of water molecules increases to n = 5, a four-coordinated SSIP structure with one dissociated chloride atom becomes more stable. researchgate.netacs.org The calculated electronic absorption spectra for the four-coordinated CIP conformers of [CuCl₃(H₂O)ₙ]⁻ with n = 3 and 4 align with experimental UV spectra, suggesting the presence of these species in concentrated chloride solutions. researchgate.netacs.org For [CuCl₄(H₂O)ₙ]²⁻ clusters, theoretical calculations correspond with experimental absorption spectra only when n = 0, indicating that the unhydrated [CuCl₄]²⁻ species is likely to exist in environments with very low water activity. researchgate.netacs.org

Table 1: Favored Structures of CuCl₂(H₂O)ₙ Clusters

| Cluster Size (n) | Gas Phase Favored Structure | Aqueous Solution Favored Structure |

|---|---|---|

| 2-6 | - | Four-coordinate CIP |

| ≤ 7 | Four-coordinate CIP | - |

| 7 | Four-coordinate CIP | Five-coordinate SSIP/s |

| 8-9 | Four-coordinate SSIP/s | Five-coordinate SSIP/s |

| 10 | Four-coordinate SSIP/s | - |

Data sourced from extensive conformation searches and B3LYP method calculations. researchgate.net

The coordination number of the Cu(II) ion in hydrated chloride solutions is a subject of considerable interest and has been investigated through both theoretical calculations and experimental techniques like X-ray diffraction. nih.govaip.org DFT calculations suggest that in CuCl₂ aqueous solutions with high concentrations of chloride ions, Cu²⁺ likely prefers a coordination number of four. researchgate.netacs.org

More general studies on hydrated Cu(II) ions, [Cu(H₂O)ₙ]²⁺, using quantum chemical methods have explored clusters with up to 18 water molecules. nih.gov These calculations, employing various DFT functionals, have identified isomers with coordination numbers of 4, 5, and 6. nih.gov The results indicate that five-fold and six-fold coordination are significantly populated, with five-fold coordination being dominant for some methods, while six-fold coordination becomes more important as the number of water molecules increases. nih.gov Four-fold coordination was found to be less probable at higher temperatures. nih.gov In contrast, some studies combining experimental data with simulations suggest that the average coordination number for Cu²⁺ in aqueous solution is around 4.5, indicating a mixture of different coordination geometries. rsc.org X-ray diffraction studies of concentrated CuCl₂ solutions have indicated that on average, the equatorial positions of the distorted octahedral copper coordination are occupied by approximately 2.8 water molecules and 1.2 chloride ions. aip.org

The interaction between cations and anions in a solvent can lead to the formation of different types of ion pairs. pku.edu.cniupac.org A Contact Ion Pair (CIP) , also known as a tight or intimate ion pair, consists of ions in direct contact, without any intervening solvent molecules. iupac.org In contrast, a Solvent-Shared Ion Pair (SSIP) or Solvent-Separated Ion Pair is a "loose" ion pair where the ions are separated by one or more solvent molecules. iupac.orgpnnl.gov

Computational studies on cupric chloride hydrates have explicitly considered both CIP and SSIP structures to determine their relative stabilities. researchgate.netresearchgate.net For CuCl₂(H₂O)ₙ clusters, calculations have distinguished between CIPs, SSIPs with one dissociated chloride atom (SSIP/s), and SSIPs with two dissociated chloride atoms (SSIP/d). researchgate.net The relative stability of these structures is highly dependent on the number of hydrating water molecules. researchgate.net For example, in aqueous solution, the transition from a favored CIP structure to a more stable SSIP/s structure occurs as the number of water molecules increases from 6 to 7. researchgate.net Similarly, for [CuCl₃(H₂O)ₙ]⁻ clusters, a stable four-coordinated CIP structure is observed for n=3 and 4, which transitions to a more stable four-coordinated SSIP structure at n=5 as a chloride ion dissociates. researchgate.netacs.org This dynamic interplay between CIP and SSIP formation is crucial for understanding the speciation of copper in chloride-rich aqueous solutions.

Ab Initio and Hybrid Quantum Mechanical Calculations on this compound Systems

Alongside DFT, ab initio methods have been employed to investigate this compound systems, providing a high level of theoretical rigor. researchgate.netacs.orgacs.org These methods, which are based on first principles without empirical parameterization, are valuable for validating results from DFT calculations and for providing benchmark data.

Studies combining ab initio calculations with experimental techniques like Raman spectroscopy have been used to identify the vibrational signatures of different copper(I) chloride complexes in aqueous solution, such as [CuCl₂]⁻ and [CuCl₃]²⁻. acs.orgnih.gov For Cu(II) species, ab initio and DFT calculations have been used in conjunction to study the structures and thermodynamic properties of [CuCl₃]⁻ and [CuCl₄]²⁻ hydrates. researchgate.netacs.org These combined computational approaches allow for a more robust characterization of the various hydrated species present in solution. The use of hybrid quantum mechanical calculations, which merge the accuracy of quantum mechanics for a core region with the efficiency of molecular mechanics for the surrounding solvent, also presents a powerful tool for modeling these complex systems.

Electronic Structure and Bonding Analysis through Computational Methods

Understanding the electronic structure and the nature of chemical bonds within this compound clusters is essential for explaining their reactivity and spectroscopic properties. Computational methods provide powerful tools for this analysis.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and charge transfer interactions within molecules. nih.govdoi.org NBO calculations performed on [CuClₓ]²⁻ˣ (x = 1-4) clusters have revealed significant charge transfer between the copper and chloride atoms. researchgate.netacs.org

Interestingly, the extent of this charge transfer is not uniform across the series of complexes. Compared to the neutral [CuCl₂]⁰ cluster, the charge transfer between copper and chloride atoms in the anionic [CuCl₃]⁻ and [CuCl₄]²⁻ clusters becomes less significant as more chloride ions are added. researchgate.netacs.org This suggests that the coordination ability of the chloride ions is weakened in the higher chloro-complexes. acs.org In studies of CuCl₂(H₂O)ₙ clusters, NBO analysis shows that charge transfer from the central copper(II) atom to the ligands (both Cl and H₂O) increases as the size of the hydrated cluster grows. researchgate.net This effect is particularly pronounced for SSIP structures following the dissociation of a chloride ion, which enhances the strength of hydrogen bonds within the cluster. researchgate.net

Theoretical Prediction of Vibrational Frequencies and Geometrical Parameters

Computational chemistry provides powerful tools for predicting the structural and vibrational properties of molecules like cupric chloride dihydrate (CuCl₂·2H₂O). Density Functional Theory (DFT) is a widely used method for these predictions, offering a balance between accuracy and computational cost. These theoretical calculations can elucidate geometrical parameters such as bond lengths and angles, as well as vibrational frequencies that correspond to infrared (IR) and Raman spectra.

Theoretical studies, often performed in conjunction with experimental techniques, help to assign and interpret complex vibrational spectra. For instance, in studies of copper(II) chloride complexes, DFT calculations have been used to model the geometry and calculate vibrational modes. acs.orgnih.gov The process involves optimizing the molecular geometry to find a minimum on the potential energy surface. Once the optimized geometry is achieved, vibrational frequency calculations can be performed. Positive (real) frequencies confirm that the structure is a true minimum. acs.orgnih.gov

For cupric chloride dihydrate, the local coordination environment around the copper atom is a distorted octahedron. researchgate.net The geometry consists of a central copper(II) ion bonded to two chloride ions and two water molecules in a trans-configuration, with further, weaker interactions with chloride ions from adjacent units completing the coordination sphere. mdpi.com Redetermination of the crystal structure through X-ray diffraction has provided precise experimental bond lengths and angles, which serve as a benchmark for theoretical predictions. arizona.edu For example, the O-H bond length determined by X-ray diffraction is often found to be shorter than that determined by more precise neutron diffraction, a discrepancy that theoretical calculations can help to understand. arizona.edu

A comparison between experimental and theoretical data validates the computational model. For example, in a study on a related dichloro(l-histidine)copper(II) complex, DFT calculations with the PBE1PBE functional and a 6-311++G(d,p) basis set for non-metal atoms showed good agreement with experimental FT-IR and Raman vibrational modes. acs.org Similar approaches can be applied to cupric chloride dihydrate to predict its vibrational spectrum, including the characteristic M-Cl (metal-chloride) stretching vibrations and the rocking and wagging modes of the coordinated water molecules. researchgate.net

Table 1: Selected Geometrical Parameters for Cupric Chloride Dihydrate (CuCl₂·2H₂O) Note: The values presented below are illustrative and derived from various crystallographic studies. Precise theoretical values would depend on the specific DFT functional and basis set used in the calculation.

| Parameter | Bond/Angle | Experimental Value (Å or °) | Reference |

| Bond Length | Cu-Cl | ~2.28 Å | arizona.edu |

| Bond Length | Cu-O | ~1.96 Å | arizona.edu |

| Bond Length | O-H | ~0.82 Å (X-ray), ~0.96 Å (Neutron) | arizona.edu |

| Bond Angle | Cl-Cu-O | ~90° | arizona.edu |

| Bond Angle | O-Cu-O | 180° (trans) | mdpi.com |

| Bond Angle | H-O-H | ~108° | arizona.edu |

Table 2: Illustrative Vibrational Frequencies for Metal-Ligand Bonds in Copper Complexes Note: These are typical frequency ranges. Specific values for CuCl₂·2H₂O would be obtained from dedicated DFT calculations.

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Context | Reference |

| M-Cl Stretch | 400 - 250 | Copper(II) Chloride Complexes | researchgate.netmdpi.com |

| Cu-O Stretch | ~481 | [Cu₂(µ₂–Pz⁴)(DMSO)₂Cl₄]·4H₂O | mdpi.com |

| OH₂ Rocking/Wagging | 900 - 700 | CuCl₂·2H₂O | researchgate.net |

| O-H Stretch | 3500 - 3200 | Hydrated Complexes | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating their excited state properties. mdpi.com It is an extension of DFT that allows for the investigation of electronic transitions between molecular orbitals. mdpi.comresearchgate.net This method has become a standard computational tool for chemists to understand and predict the optical properties of compounds. researchgate.net

The TD-DFT approach calculates the excitation energies, which correspond to the wavelengths of light a molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption peaks. acs.org The calculations can predict the maximum absorption wavelength (λmax) of a compound, which can then be compared with experimental UV-Vis spectra for validation. mdpi.com The accuracy of TD-DFT predictions depends significantly on the choice of the functional and basis set. mdpi.com For instance, the B3LYP functional combined with a 6-311+g(d,p) basis set is commonly used for organic and organometallic compounds. mdpi.com

In the context of copper(II) complexes, TD-DFT is particularly useful for interpreting their electronic spectra, which are often characterized by broad d-d transition bands. acs.org For a Cu(II) ion (a d⁹ system) in a distorted octahedral or square-pyramidal geometry, as is common in its hydrates, the degeneracy of the d-orbitals is lifted. This splitting leads to possible electronic transitions between the d-orbitals, which typically occur in the visible or near-IR region of the spectrum, giving these complexes their characteristic color. acs.org

For example, TD-DFT calculations on a [Cu(Et₂DTC)₂] complex showed that the method could successfully predict a charge transfer band observed experimentally at 450 nm. researchgate.net Similarly, studies on other charge-transfer complexes demonstrate a good match between TD-DFT calculated spectra and experimental measurements, accurately reproducing the key absorption peaks. arxiv.org Applying TD-DFT to this compound would involve calculating the electronic transitions from the ground state to various excited states, allowing for the prediction of its UV-Vis spectrum and providing insights into the nature of its electronic structure.

Table 3: Example of TD-DFT Predicted vs. Experimental Absorption Maxima (λmax) Note: This table illustrates the typical correlation between theoretical and experimental data for various compounds, as a direct TD-DFT study for CuCl₂·2H₂O was not detailed in the provided sources. The principle remains the same.

| Compound | Predicted λmax (nm) (Method) | Experimental λmax (nm) | Reference |

| Quercetin | 369 (TD-DFT/B3LYP) | 374 | mdpi.com |

| Resveratrol | 319 (TD-DFT/B3LYP) | 320 | mdpi.com |

| Perylene-TCNQ Dimer | ~1040 (TD-DFT) | ~1040 | arxiv.org |

| [Cu(Et₂DTC)₂] | ~450 (TD-DFT/B3LYP) | 450 | researchgate.net |

Combined Experimental and Theoretical Approaches in Crystallography (e.g., Hirshfeld Atom Refinements with DFT)

A powerful modern approach in crystallography combines experimental X-ray diffraction data with high-level theoretical calculations to achieve highly accurate structural models. One such method is the Hirshfeld Atom Refinement (HAR), which utilizes aspherical atomic scattering factors derived from DFT calculations to refine crystal structures. mdpi.comresearchgate.net This technique offers significant advantages over traditional spherical-atom models, especially for accurately determining the positions and thermal motion of hydrogen atoms, which are notoriously difficult to locate precisely with X-ray diffraction alone. mdpi.com

In a recent study, the crystal structure of cupric chloride dihydrate (CuCl₂·2H₂O), also known as the mineral eriochalcite, was re-determined at 100 K using X-ray diffraction and refined using the HAR method. mdpi.comresearchgate.net The HAR procedure was carried out using the NoSpherA2 program within the Olex2 software package, which interfaces with the ORCA computational chemistry program to perform the necessary DFT calculations. mdpi.com For the CuCl₂·2H₂O refinement, the full CuCl₂(OH₂)₂ formula unit was used for the DFT calculation, considering the doublet state for the d⁹ electron configuration of copper(II). mdpi.com

This combined approach allowed for the full positional refinement of the water's hydrogen atoms, yielding O–H bond lengths that were in excellent agreement with historical neutron diffraction data, which is considered the gold standard for locating hydrogen atoms. mdpi.comresearchgate.net Crucially, the HAR method also enabled the refinement of anisotropic displacement parameters (thermal ellipsoids) for the hydrogen atoms for the first time in this compound, providing a more detailed and physically meaningful picture of atomic motion within the crystal lattice. mdpi.comresearchgate.net

The success of the HAR method on a fundamental and well-known compound like cupric chloride dihydrate demonstrates its power to enhance the quality and accuracy of crystal structures derived from X-ray diffraction experiments. mdpi.com By replacing the simplistic spherical atom model with a more realistic, polarized electron density distribution calculated by DFT, HAR provides a more robust and detailed structural description, bridging the gap between experimental observation and theoretical understanding. mdpi.comresearchgate.net

Advanced Spectroscopic Characterization and Elucidation of Cupric Chloride Hydrate

Vibrational Spectroscopy (FT-IR, Raman) of Cupric Chloride Hydrates

Vibrational spectroscopy serves as a powerful tool to probe the molecular motions within cupric chloride hydrate (B1144303), offering insights into the behavior of water molecules and the copper-chloride framework.

Analysis of O-H Stretching and Bending Modes of Water Molecules in Hydrates

The infrared and Raman spectra of cupric chloride dihydrate (CuCl₂·2H₂O) reveal distinct bands corresponding to the vibrational modes of the water molecules. At room temperature, coupled symmetric (ν₁) and antisymmetric (ν₃) O-H stretching bands are observed around 3376 cm⁻¹ and 3407 cm⁻¹, respectively. aip.org Another study reports a broad O-H stretching peak centered at 3340 cm⁻¹ in the infrared spectrum. researchgate.net The H-O-H bending mode (ν₂) is found near 1587 cm⁻¹ at low temperatures and around 1575 cm⁻¹ in other reports. aip.orgresearchgate.net

The analysis of partially deuterated samples (containing HOD molecules) simplifies the spectrum by removing the effects of intermolecular coupling. aip.org In these cases, the uncoupled O-H stretching vibration appears at a different frequency, providing a clearer picture of the hydrogen bonding environment. aip.org The noncoincidence of the infrared and Raman bending bands is an indicator of intermolecular coupling between the water molecules within the crystal lattice. aip.org

Table 1: Vibrational Frequencies of Water in Cupric Chloride Dihydrate

| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method | Reference |

| O-H Stretching (ν₁ and ν₃, coupled) | ~3376, ~3407 | IR | aip.org |

| O-H Stretching | 3340 | IR | researchgate.net |

| H-O-H Bending (ν₂) | 1587 (low temp) | IR | aip.org |

| H-O-H Bending | 1575 | IR | researchgate.net |

Identification of Cu-Cl Vibrations and Ligand-Specific Modes

The vibrations of the copper-chloride (Cu-Cl) bonds provide direct information about the coordination environment of the copper ion. In the solid state, CuCl₂·2H₂O exhibits a distorted octahedral geometry. wikipedia.org Vibrational studies have identified Cu-Cl stretching modes in various copper(II) chloride compounds. For instance, characteristic symmetric stretching Cu-Cl modes in the equatorial plane of distorted octahedral complexes are found in the Raman spectra between 247 and 288 cm⁻¹. sciencemadness.org One study reported a peak characteristic of Cu-Cl at 1129 cm⁻¹ in the IR spectrum of CuCl₂·2H₂O, while another assigned bands around 1645 and 1967 cm⁻¹ to Cu-Cl stretching vibrations in a polymer matrix. researchgate.net A separate investigation using an algebraic model calculated a fundamental Cu-Cl stretching frequency at 474.50 cm⁻¹. ingentaconnect.com

In addition to the primary Cu-Cl and water vibrations, other ligand-specific modes can be observed. For instance, in complexes with organic ligands, bands corresponding to the vibrations of those ligands are also present. In a study of a copper(II) complex with an oxindole (B195798) derivative and dithiocarbamate, specific bands for the ligands were identified alongside the metal-ligand vibrations. mdpi.com

Table 2: Cu-Cl Vibrational Frequencies in Cupric Chloride and Related Compounds

| Compound/System | Frequency (cm⁻¹) | Spectroscopic Method | Reference |

| Distorted Octahedral Cu(II) Chloride Complexes | 247–288 | Raman | sciencemadness.org |

| CuCl₂·2H₂O | 1129 | IR | researchgate.net |

| CuCl₂·2H₂O in PEG thin film | ~1645, ~1967 | IR | researchgate.net |

| Cu(II) Chloride dihydrate (calculated) | 474.50 | Algebraic Model | ingentaconnect.com |

Polarization Studies of Vibrational Bands in Oriented Films

Polarization studies on oriented polycrystalline films of CuCl₂·2H₂O offer deeper insights into the symmetry and orientation of the vibrational modes relative to the crystal axes. aip.org By analyzing the spectra with polarized light, it has been shown that the polarization of the vibrational bands of the water molecules is consistent with the known crystal structure. aip.org For example, the polarized spectra of the H-O-H bending band (ν₂) at low temperatures show clear differences in absorption depending on the orientation of the polarized light, confirming the assignment of these bands to specific molecular motions within the crystal lattice. aip.org These studies have been crucial in resolving previous contradictions in the interpretation of the vibrational spectra of this hydrate. aip.org

Electronic Absorption and UV-Visible Spectroscopy of Cupric Chloride Hydrate Solutions and Complexes

UV-Visible spectroscopy is instrumental in characterizing the electronic structure of cupric chloride in solution, where various hydrated and chloride-containing species can exist in equilibrium.

Correlation of Electronic Transition Bands with Hydrated Copper(II) Chloride Species

In aqueous solutions, the UV-visible spectrum of copper(II) chloride is highly dependent on the chloride ion concentration. At low chloride concentrations, the dominant species is the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which gives the solution its characteristic blue color. patsnap.com As the chloride concentration increases, successive replacement of water molecules by chloride ions occurs, leading to the formation of various chloro-complexes such as [CuCl(H₂O)₅]⁺, [CuCl₂(H₂O)₄], [CuCl₃(H₂O)]⁻, and [CuCl₄]²⁻. researchgate.netmurdoch.edu.au

This change in speciation is reflected in the UV-visible spectra. For example, an absorbance band in the range of 230-320 nm shows a systematic redshift with increasing chloride concentration. researchgate.net A thin-film UV-visible spectroscopic study showed that as the CuCl₂ concentration increased from 0.05 mol·kg⁻¹ to 5 mol·kg⁻¹, the UV peak shifted from approximately 250 nm to 262 nm. murdoch.edu.au The species [CuCl₃]⁻(aq) and [CuCl₄]²⁻(aq) are associated with absorption bands around 284 nm and 384 nm, and 270 nm and 370 nm, respectively. acs.org

Table 3: UV-Visible Absorption Bands of Hydrated Copper(II) Chloride Species

| Species | Approximate Absorption Maxima (nm) | Reference |

| [CuCl(H₂O)₅]⁺ | ~250 | murdoch.edu.au |

| [CuCl₂(H₂O)₄] | ~262 | murdoch.edu.au |

| [CuCl₃(H₂O)]⁻ | ~284, ~384 | acs.org |

| [CuCl₄]²⁻ | ~270, ~370 | acs.org |

Spectroscopic Signatures of Ligand Field and Charge Transfer Transitions

The electronic spectra of copper(II) complexes are characterized by two main types of transitions: ligand field (d-d) transitions and charge transfer (CT) transitions.

Ligand Field Transitions: These transitions occur between the d-orbitals of the copper(II) ion, which are split in energy by the electrostatic field of the surrounding ligands. For Cu(II) complexes, which have a d⁹ electron configuration, these transitions are typically broad and appear in the visible to near-infrared region. ut.ac.irmdpi.com In a distorted octahedral geometry, as is common for Cu(II) due to the Jahn-Teller effect, multiple d-d transitions can be observed. wikipedia.orgmdpi.com For example, a synthesized Cu(II) complex with mixed ligands showed a broad band around 420 nm, assigned to the ²E₉ → ²T₂₉ transition in a distorted octahedral geometry. mdpi.com In another study, a broad band at 681 nm was attributed to the ligand field transition for a CuN₂A₂ chromophore. ut.ac.ir

Charge Transfer Transitions: These are generally much more intense than d-d transitions and occur at higher energies (in the UV region). They involve the transfer of an electron from a ligand-based molecular orbital to a metal-based molecular orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice-versa (Metal-to-Ligand Charge Transfer, MLCT). For cupric chloride complexes, LMCT transitions from the chloride or water ligands to the copper(II) center are prominent. For instance, absorption bands at 293 nm have been assigned to charge transfer from the non-bonding orbital of bridging atoms to the vacant copper(II) d orbitals. ut.ac.ir In highly concentrated chloride solutions, bands around 275 nm and 386 nm are attributed to Cu(II) chloride complexes. researchgate.net Theoretical calculations have shown that there is significant charge transfer between copper and chloride atoms in [CuClₓ]²⁻ˣ clusters. acs.org

X-ray Absorption Spectroscopy (XAS) of Cupric Chloride Dihydrate

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of metal ions in compounds. It is sensitive to the oxidation state of the metal, the coordination environment, and the nature of the metal-ligand bonds. nih.gov

Polarized Single-Crystal XAS at Copper K-edge and Chlorine K-edge

Polarized single-crystal XAS studies on cupric chloride dihydrate (CuCl₂·2H₂O) provide detailed information that is averaged out in studies of powdered samples. osti.govacs.org By orienting a single crystal with respect to the polarized X-ray beam, it is possible to selectively probe electronic transitions along different molecular axes. nih.govosti.gov

At the Copper K-edge , the spectra are characterized by a pre-edge feature and the main absorption edge. The pre-edge feature, occurring around 8979 eV, is a weak 1s → 3d transition. nih.gov The main edge, at higher energies, corresponds to the dipole-allowed 1s → 4p transition. nih.govritsumei.ac.jp Polarized measurements allow for the separation of contributions from different p-orbitals.

At the Chlorine K-edge , a prominent pre-edge resonance is observed at approximately 2821 eV. osti.gov This feature is highly polarized and is interpreted as a transition from the chlorine 1s orbital to a molecular orbital with significant contributions from both the chlorine 3p and the half-filled copper 3dₓ²-y² orbitals. osti.govosti.gov The intensity of this pre-edge feature is directly related to the covalency of the Cu-Cl bond. acs.org

Detailed Analysis of Dipole-Allowed and Quadrupole-Allowed Transitions

The pre-edge feature at the Cu K-edge in Cu(II) complexes is formally a quadrupole-allowed 1s → 3d transition, as it involves a change in the orbital angular momentum quantum number (Δl) of 2. nih.govrsc.org In a centrosymmetric environment, this transition is strictly forbidden as a dipole transition. However, in non-centrosymmetric complexes, mixing between the metal 3d and 4p orbitals can occur, lending some dipole character to the transition and increasing its intensity. nih.govrsc.org

In the case of CuCl₂·2H₂O, the Cu K-edge 1s → 3d transition behaves as a pure quadrupole transition with no significant dipole contribution. osti.gov This is consistent with the local D₂h symmetry of the copper ion in the crystal.

The main absorption edge is dominated by the dipole-allowed 1s → 4p transition. nih.gov Polarized XAS allows for the resolution of transitions into the different 4p orbitals (4pₓ, 4pᵧ, 4p₂). The energies and intensities of these transitions are sensitive to the ligand field environment around the copper ion. nih.gov Additionally, "shakedown" transitions, which are 1s → 4p transitions coupled with a ligand-to-metal charge transfer (LMCT), can be observed and provide further insight into the covalency of the metal-ligand bonds. nih.govnih.gov

Elucidation of d-Orbital Character and Bonding with Chloride Ligands

The polarized single-crystal XAS data provide a detailed picture of the d-orbital character and the nature of the bonding with the chloride ligands.

The Cu K-edge 1s → 3d transition is found to have predominantly 3dₓ²-y² character, which is expected for a d⁹ ion in a square-planar-like environment. osti.gov However, the analysis also provides evidence for vacancies in a lower-lying d-orbital, possibly 3dₓz, which suggests the presence of dπ-dπ bonding with the chloride ligands. osti.gov

The Cl K-edge XAS provides a direct measure of the chloride contribution to the molecular orbitals. The intensity of the pre-edge feature is proportional to the square of the coefficient of the Cl 3p character in the highest singly occupied molecular orbital (HOMO), which is primarily of Cu 3dₓ²-y² character. acs.org This allows for a quantitative determination of the covalency of the Cu-Cl bond. The energy of the Cl K-edge pre-edge feature is also sensitive to the effective nuclear charge on the chlorine atom and the energy of the copper d-manifold. acs.org

Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) Studies on this compound Complexes

Nuclear Magnetic Resonance (NMR) studies on this compound complexes are often challenging due to the paramagnetic nature of the Cu(II) ion. The unpaired electron on the copper ion causes significant broadening and shifting of the NMR signals of nearby nuclei. nih.gov However, these paramagnetic effects can also be exploited to gain information about the structure and dynamics of the complexes. researchgate.net For instance, ¹H and ¹³C NMR studies of copper(II) complexes with organic ligands have been used to identify the coordination sites of the ligands. acs.org In some cases, specialized solid-state NMR techniques can be employed to obtain resolved spectra and assign signals in paramagnetic copper(II) complexes. nih.gov

Electron Spin Resonance (ESR) , also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for studying paramagnetic species like Cu(II) complexes. The ESR spectrum provides information about the electronic g-tensor and the hyperfine coupling constants, which are sensitive to the coordination geometry and the nature of the ligands. tandfonline.com

For many copper(II) chloride complexes, the ESR spectra are indicative of a dₓ²-y² ground state. tandfonline.comresearchpublish.com The trend g∥ > g⊥ > gₑ (where gₑ is the free electron g-factor) is commonly observed, confirming this ground state. tandfonline.com In solution, the ESR parameters can change, reflecting the interaction of the complex with solvent molecules. For example, some complexes may exhibit a five-coordinate geometry in the solid state and a six-coordinate geometry in a coordinating solvent like DMSO. tandfonline.com Single-crystal ESR studies can provide even more detailed information, allowing for the determination of the orientation of the g-tensor with respect to the molecular axes. aip.orgacs.org

Table 2: Representative ESR Parameters for a Copper(II) Chloride Complex

| Medium | g∥ | g⊥ |

|---|---|---|

| Solid State | > gₑ | > gₑ |

| DMSO Solution | > gₑ | > gₑ |

Note: The specific values of g∥ and g⊥ vary depending on the specific complex and its environment. The general trend indicates a dₓ²-y² ground state. tandfonline.com

Coordination Chemistry and Complexation Behavior of Cupric Chloride Hydrate

Hydration and Solvation Equilibria of Copper(II) Ions in Chloride-Bearing Aqueous Solutions

When cupric chloride hydrate (B1144303) dissolves in water, the copper(II) ions become solvated by water molecules, establishing a series of equilibria that are highly dependent on the concentration of chloride ions.

In dilute aqueous solutions, the copper(II) ion is solvated by water molecules to form the hexaaqua copper(II) complex, [Cu(H₂O)₆]²⁺. This complex ion is responsible for the characteristic blue color of copper(II) sulfate (B86663) and dilute copper(II) chloride solutions. wikipedia.orgoxfordreference.com The geometry of the copper center in this complex is typically a distorted octahedron, a consequence of the Jahn-Teller effect which affects d⁹ metal ions like Cu(II). wikipedia.org

The introduction of additional chloride ions into an aqueous solution of copper(II) results in the stepwise replacement of the coordinated water molecules by chloride ions. This leads to the formation of a series of mixed chloro-aquo complexes and ultimately fully chlorinated species. oxfordreference.com These equilibria are responsible for the progressive color change of the solution from blue to green, and finally to yellow or dark brown in highly concentrated chloride solutions. oxfordreference.com

The dominant species in solution change as the chloride concentration increases. The simple hydrated Cu²⁺ ion is prevalent at low chloride concentrations, while the species [CuCl]⁺, [CuCl₂]⁰, and [CuCl₃]⁻ become increasingly significant as the chloride concentration rises. researchgate.net In solutions with very high chloride content, the tetrachlorocuprate(II) ion, [CuCl₄]²⁻, can also form. oxfordreference.com A speciation model for a Cu(II) concentration of 0.131 mM shows that in a solution with chloride concentrations typical of seawater (around 20 g/L), the predominant species are uncomplexed Cu²⁺ (approximately 50%) and CuCl⁺ (approximately 35%). researchgate.net

The general sequence of these ligand exchange reactions can be represented as: [Cu(H₂O)₆]²⁺ + xCl⁻ ⇌ [CuClₓ(H₂O)₆₋ₓ]⁽²⁻ˣ⁾⁺ + xH₂O

The stepwise formation constants represent the equilibrium for the addition of a single chloride ligand at each step.

| Equilibrium Reaction | Stepwise Formation Constant (log Kₓ) |

| Cu²⁺ + Cl⁻ ⇌ [CuCl]⁺ | log K₁ = 0.40 |

| [CuCl]⁺ + Cl⁻ ⇌ [CuCl₂]⁰ | log K₂ |

| [CuCl₂]⁰ + Cl⁻ ⇌ [CuCl₃]⁻ | log K₃ |

| [CuCl₃]⁻ + Cl⁻ ⇌ [CuCl₄]²⁻ | log K₄ |

Data for log K₁ is for 25°C and zero ionic strength. libretexts.org Values for subsequent steps vary depending on experimental conditions like ionic strength and temperature.

Synthesis and Structural Characterization of Novel Cupric Chloride Hydrate Coordination Compounds

This compound serves as a versatile starting material for the synthesis of a wide range of coordination compounds by reacting it with various ligands.

Nitrogen-donor ligands readily react with cupric chloride to form stable complexes, often with interesting structures and properties.

Phenanthroline: The reaction of cupric chloride with 1,10-phenanthroline (B135089) (phen) can yield complexes such as [Cu(phen)₂Cl]Cl. tandfonline.comresearchgate.net In a typical synthesis, an ethanolic solution of 1,10-phenanthroline is added to an aqueous solution of copper(II) acetate, though similar syntheses can be performed with cupric chloride. jocpr.com The resulting complexes often feature five-coordinate copper centers. tandfonline.comresearchgate.net

Pyridine (B92270): Cupric chloride reacts with pyridine (py) to form complexes like trans-[CuCl₂(C₅H₅N)₂], which has a tetragonal structure. wikipedia.org Similar complexes have been synthesized and structurally characterized using substituted pyridines. For example, the reaction with 2-ethylpyridine (B127773) (etpy) yields neutral mononuclear units of trans-[CuCl₂(etpy)₂]. nih.gov

Hydrazide: A variety of copper(II) coordination compounds have been synthesized using hydrazide-based ligands. For instance, the reaction of a hydrazone ligand, (E)-6-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)nicotinohydrazide (H₂L), with CuCl₂·2H₂O in methanol (B129727) yields the complex [Cu(HL′)(Cl)]·CH₃OH. acs.org The reaction of hydrazine (B178648) itself with copper(II) chloride in acidic aqueous solution can produce several distinct complexes, including the copper(II) species (N₂H₅)CuCl₃ and (N₂H₅)₂CuCl₄·2H₂O. dtic.mil

Pyrazolyl-based Ligands: Ligands containing pyrazole (B372694) moieties, such as bis(pyrazol-1-yl)methane, react with copper(II) salts to form complexes. The reaction of copper dichloride dihydrate with bis(3,5-dimethylpyrazol-1-yl)methane can afford the complex [Cu{H₂C(3,5-Me₂pz)₂}₂Cl]Cl·3H₂O. researchgate.net Similarly, metal-mediated coupling of pyrazole with nitriles in the presence of CuCl₂ leads to the formation of pyrazolylamidino complexes. documentsdelivered.com

The specific geometry adopted by the copper(II) center in a coordination compound is heavily influenced by the steric and electronic properties of the coordinating ligands. The inherent flexibility of the Cu(II) coordination sphere allows it to adopt various geometries, often distorted from idealized forms due to the Jahn-Teller effect. wikipedia.org

Distorted Square Planar: This is a common geometry for four-coordinate Cu(II) complexes. For example, a complex formed with a bidentate N,S-type ligand, benzyl (B1604629) (E)-2-(1-(4-chlorophenyl)ethylidene)hydrazine-1-carbodithioate, exhibits a tetrahedrally distorted square planar geometry. mdpi.com The degree of distortion from a perfect square plane towards a tetrahedron can be significant and is influenced by both intramolecular forces and intermolecular interactions like hydrogen bonding in the crystal lattice. gla.ac.uk

Trigonal Bipyramidal: Five-coordinate geometries are also frequently observed. The complex [Cu(phen)₂Cl]⁺, formed with two bidentate phenanthroline ligands and one chloride ion, adopts a distorted trigonal bipyramidal geometry. tandfonline.comresearchgate.netfgcu.edu In this structure, the central copper atom is bound to one chloride atom and four nitrogen atoms from the two phenanthroline ligands. researchgate.net The choice of ligand can be used to tune the geometry; azamacrocycle-based chelators have been designed to specifically enforce a five-coordinate, distorted trigonal-bipyramidal structure on the copper(II) ion. nih.gov

The following table summarizes examples of coordination geometries influenced by specific N-donor ligands.

| Ligand | Example Complex | Coordination Geometry |

| 1,10-Phenanthroline (phen) | [Cu(phen)₂Cl]⁺ | Distorted Trigonal Bipyramidal tandfonline.comresearchgate.net |

| 2-Ethylpyridine (etpy) | trans-[CuCl₂(etpy)₂] | Distorted Square Planar nih.gov |

| Benzyl (E)-2-(1-(4-chlorophenyl)ethylidene)hydrazine-1-carbodithioate | [Cu(N,S-ligand)₂] | Tetrahedrally Distorted Square Planar mdpi.com |

| Tridentate pyridylmethylethylenediamines | [Cu(L)Cl₂] | Trigonal Bipyramidal Distorted Square Based Pyramidal researchgate.net |

In-situ Ligand Modification during Complex Formation (e.g., esterification)

This compound serves as an effective catalyst in organic synthesis, where it can facilitate the in-situ modification of ligands during the formation of a copper complex. This is particularly evident in reactions such as the hydroalkylation and hydrosilylation of vinylboronic esters, which provide a pathway to synthesize alkylboronic esters. In these transformations, copper(II) chloride catalyzes the reaction, which involves the formation of intermediate copper complexes that enable the modification of the boronic ester ligand. For instance, CuCl₂ can catalyze the coupling of vinyl boronic esters with carboxylic acids and aryl iodides to form more complex alkyl boronic esters. The process demonstrates good functional group compatibility and coupling efficiency.

Another example involves the reaction of alkenyl boronates with bromodifluoroacetates, catalyzed by a copper system. This method yields corresponding carbon-carbon coupling products and tolerates a wide variety of functional groups, including phenol, ether, ketone, and carboxylic acid moieties researchgate.net. These reactions highlight the role of cupric chloride in forming transient coordination complexes that activate the substrates and promote the desired ligand modification, in this case, the formation of a new ester derivative.

Hydrolysis and Precipitation Reactions of this compound in Aqueous Systems

When dissolved in water, this compound dissociates into the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, and chloride ions (Cl⁻) quora.compatsnap.com. The hydrated copper ion undergoes hydrolysis, a reaction with water, which makes the solution slightly acidic due to the formation of hydronium ions (H₃O⁺).

This equilibrium signifies that aqueous solutions of cupric chloride are inherently acidic. The introduction of a base, such as sodium hydroxide (B78521) (NaOH), neutralizes the acid and leads to the precipitation of copper-containing solids patsnap.comwikiwand.comvedantu.com.

The addition of a strong base to an aqueous solution of cupric chloride results in a double displacement reaction, leading to the formation of a gelatinous, pale blue precipitate of copper(II) hydroxide, Cu(OH)₂ patsnap.comwikiwand.comvedantu.com.

The net ionic equation for this precipitation is: Cu²⁺(aq) + 2OH⁻(aq) → Cu(OH)₂(s)

If the hydrolysis is incomplete, which can occur when a limited amount of base is used or under specific pH conditions, basic copper chlorides are formed instead of pure copper(II) hydroxide. A common example is dicopper chloride trihydroxide, Cu₂(OH)₃Cl, which is a green solid and is utilized as a fungicide wikiwand.com. The formation of this basic salt involves the partial replacement of hydroxide ions with chloride ions in the precipitate structure.

The extent of precipitation and the purity of the resulting copper hydroxide or basic copper chloride are significantly influenced by several factors, including pH, temperature, and reactant concentrations.

pH: The pH of the solution is the most critical factor. Copper(II) hydroxide precipitation begins at a pH of around 5.5 and is most effective in neutral to moderately alkaline conditions. At low pH values, the copper remains in solution as the Cu²⁺ ion, while at very high pH (above 12.3), soluble cuprate (B13416276) complexes like [Cu(OH)₄]²⁻ can form, reducing the yield of the precipitate.

Temperature: Temperature affects the stability and formation of copper species. As temperature increases above 25°C, copper(II) hydroxide can form and precipitate at lower pH values (pH < 5) researchgate.net. However, elevated temperatures can also promote the dehydration of copper(II) hydroxide to form black copper(II) oxide (CuO), which can be an impurity.

Concentration: The initial concentration of cupric chloride affects the precipitation process. In solutions with low copper concentrations, Cu²⁺ ions are the dominant species up to a pH of about 7.5. Precipitation of Cu(OH)₂ occurs from solutions with concentrations above 10⁻⁸ M researchgate.net. Higher reactant concentrations generally lead to a greater yield of precipitate but can also influence particle size and the potential for co-precipitation of impurities. For instance, avoiding the co-precipitation of intermediate cuprous compounds is crucial for the purity of cuprous chloride if a reduction step is involved google.com.

| Factor | Influence on Precipitation | Effect on Purity |

| pH | Precipitation of Cu(OH)₂ is favored at neutral to alkaline pH (approx. 7.5-12.3) researchgate.net. At low pH, copper remains dissolved; at very high pH, soluble cuprates form. | Controlling pH is essential to prevent the formation of basic salts like Cu₂(OH)₃Cl and to avoid the dissolution of the product. |

| Temperature | Higher temperatures can lower the pH required for precipitation to begin researchgate.net. | Can lead to the formation of copper(II) oxide (CuO) as an impurity through dehydration of Cu(OH)₂. |

| Concentration | Higher initial CuCl₂ concentration leads to a greater yield of precipitate. | High concentrations can affect particle size and increase the risk of trapping unreacted ions or forming complex byproducts. |

Behavior of Hydrated Copper(II) Chloride in High-Temperature and High-Pressure Environments (e.g., vapor phase species)

Under conditions of high temperature and high pressure, such as those found in geological systems or specific industrial processes, the behavior of hydrated copper(II) chloride changes significantly. Experimental studies have shown that copper chloride can be transported in the vapor phase, primarily as hydrated chloride complexes geologyscience.ru. The solubility of copper in water vapor is greatly enhanced by the formation of these hydrated species.

Research conducted at temperatures between 280°C and 320°C shows that copper concentrations in the vapor phase are positively correlated with the partial pressure of water (PH₂O), indicating that water molecules are integral to the vapor phase copper species geologyscience.ru. The stoichiometry of these species is often represented as CuCl(H₂O)ₙ. The hydration number, 'n', which is the number of water molecules associated with the copper chloride molecule, increases with increasing water density or pressure nih.gov.

First-principles simulations have explored these clusters in detail, identifying a stable, nearly linear H₂O-Cu-Cl structure surrounded by a looser network of hydrogen-bonded water molecules nih.gov. The average hydration number increases substantially with increasing density nih.gov. This behavior is critical for understanding the transport of metals like copper in magmatic and hydrothermal systems.

| Condition | Predominant Species | Key Findings |

| High Temperature (280-370°C) | Hydrated copper chloride clusters (e.g., CuCl(H₂O)ₙ) geologyscience.ruresearchgate.net | Copper solubility in vapor is retrograde (decreases with increasing temperature over some ranges) geologyscience.ru. |

| High Pressure (4.2–10 MPa) | CuCl(H₂O)ₙ, where 'n' increases with pressure/density nih.govresearchgate.net. | Hydration significantly enhances the solubility of copper chloride in the vapor phase researchgate.net. |

| HCl-bearing water vapor | CuCl(H₂O)ₙ | At constant temperature and water pressure, the solubility of copper chloride appears independent of the partial pressure of HCl geologyscience.ru. |

Advanced Synthesis and Preparation Strategies Involving Cupric Chloride Hydrate

Controlled Crystallization Techniques for Cupric Chloride Hydrate (B1144303) Production

Controlled crystallization is crucial for obtaining cupric chloride dihydrate (CuCl₂·2H₂O) with desired physical properties, such as large crystal size and high purity, which are essential for its various industrial applications.

Methods for Growing High-Quality Single Crystals

The growth of high-quality single crystals of cupric chloride dihydrate can be achieved through several laboratory techniques, with slow evaporation being one of the most common methods. This process involves dissolving the cupric chloride salt in a suitable solvent and allowing the solvent to evaporate slowly over time. This gradual increase in solute concentration allows for the formation of well-defined, large single crystals.

One specific method involves dissolving the solid residues of a reaction in a solvent like acetonitrile (B52724) and allowing for slow evaporation at room temperature to grow small, greenish-blue crystals of CuCl₂·2H₂O. mdpi.com Another approach is the recrystallization of commercial cupric chloride by cooling warmed solutions in deionized water. mdpi.com The slow evaporation of an aqueous solution over a period, such as two weeks, has also been shown to produce well-formed crystals. reddit.com

Impact of Growth Conditions on Hydrate Form and Purity

The conditions under which crystallization occurs significantly influence the resulting hydrate's form, size, and purity. Key factors include temperature, solvent type, concentration, and the rate of cooling or evaporation.

The solubility of cupric chloride in a solvent generally increases with temperature. core.ac.uk Therefore, cooling a saturated solution can induce crystallization. The rate of cooling plays a critical role; rapid cooling tends to produce a larger number of smaller crystals, while slow, controlled cooling promotes the growth of larger, more uniform crystals. core.ac.uk

The choice of solvent is also important. While water is a common solvent, other solvents like methanol (B129727) and ethanol (B145695) can be used. arxiv.org The interaction between the solvent and the solute can affect crystal habit and the incorporation of impurities. For instance, experiments have shown that alcohol can be an effective solvent for growing certain copper chloride-based crystals due to its suitable evaporation rate. arxiv.org

| Parameter | Condition | Effect on Crystal Form and Purity | Reference |

|---|---|---|---|

| Method | Slow Evaporation | Promotes the growth of large, well-defined single crystals. | mdpi.comreddit.com |

| Cooling Crystallization | Effective due to temperature-dependent solubility; cooling rate is crucial. | core.ac.uk | |

| Temperature | Slow Cooling | Favors larger, more uniform crystals. | core.ac.uk |

| Rapid Cooling | Results in a larger number of smaller crystals. | core.ac.uk | |

| Solvent | Water | Commonly used for recrystallization. | mdpi.com |

| Acetonitrile | Used for growing crystals from reaction residues via slow evaporation. | mdpi.com | |

| Alcohol | Can be a suitable solvent due to a favorable evaporation rate for certain crystal structures. | arxiv.org | |

| Concentration | Below Saturation | Crystallization may not occur if the solution is too dilute. | scholaris.ca |

| Above Saturation | Can lead to the formation of a paste rather than distinct crystals if too concentrated. | scholaris.ca | |

| Additives | Polyvinylpyrrolidone (B124986), Natural Extracts | Can modify the final crystallization patterns and structure. | nih.gov |

Green Synthesis Approaches Utilizing this compound Precursors

Green synthesis methods are gaining prominence as they offer environmentally benign and cost-effective alternatives to traditional chemical processes. This compound serves as a valuable precursor in these approaches, particularly in waste valorization and the production of nanomaterials.

Upcycling of Industrial Waste Streams (e.g., PCB Manufacturing Etchants) for Copper Salt Recovery

The manufacturing of printed circuit boards (PCBs) generates a significant amount of waste etchant solution containing high concentrations of cupric chloride. google.com Instead of treating this as hazardous waste, it can be upcycled to recover valuable copper salts, contributing to a circular economy. mdpi.comresearchgate.net

One method involves using the cupric chloride waste liquid from electronic circuit board production as a raw material to produce high-purity copper chloride dihydrate. google.com The process can include steps such as pH adjustment with hydrochloric acid, impurity removal with activated carbon, concentration under reduced pressure to achieve supersaturation, and controlled cooling crystallization to yield crystals with high purity (over 98%). google.com Another approach involves converting the copper chloride in the spent etchant to copper sulfate (B86663), which can then be recovered. instructables.com This can be followed by electrolysis to recover pure copper. instructables.comp2infohouse.org These recovery processes not only mitigate the environmental impact of industrial waste but also reduce the production costs associated with high-purity copper salts. google.com

Synthesis of Copper Nanoparticles from this compound Derivatives

Cupric chloride is a commonly used precursor for the synthesis of copper nanoparticles (CuNPs) through chemical reduction methods. scielo.brmdpi.com Green synthesis approaches often employ non-toxic and environmentally friendly reducing agents.

A prominent green method uses L-ascorbic acid (Vitamin C) as both a reducing and capping agent to synthesize stable and well-dispersed copper nanoparticles from a cupric chloride precursor. scielo.brscispace.com In a typical procedure, an aqueous solution of copper (II) chloride dihydrate is heated, and a solution of L-ascorbic acid is added dropwise. scispace.com This process is considered non-toxic, cost-effective, and environmentally friendly. scielo.brscispace.com The concentration of L-ascorbic acid can influence the concentration of the resulting nanoparticles. scielo.brresearchgate.net The synthesized nanoparticles have been reported to have an average size in the range of 50-60 nm and exhibit high stability, with no sedimentation observed for extended periods. scielo.brscispace.com

Mechanistic Insights into Nanoparticle Formation from Cupric Chloride Precursors

The formation of copper nanoparticles from cupric chloride precursors via chemical reduction involves a multi-step process. Understanding this mechanism is key to controlling the size, shape, and stability of the final nanoparticles.

When using a reducing agent like L-ascorbic acid, the synthesis of copper nanoparticles from a cupric chloride precursor follows a two-step reduction mechanism. rsc.org In the first step, the copper(II) ions (Cu²⁺) are reduced to copper(I) ions (Cu⁺), forming a metastable intermediate, cuprous chloride (CuCl). rsc.org This initial reduction occurs as L-ascorbic acid dissociates a hydrogen proton. rsc.org

Due to the metastable nature of the CuCl intermediate, it is then rapidly reduced in the second step to form elemental copper (Cu⁰) nanoparticles. rsc.org This second reduction is also facilitated by the continued action of the reducing agent. rsc.org This two-step pathway, involving the formation and subsequent reduction of a Cu(I) intermediate, is a common feature in the synthesis of copper nanoparticles from copper(II) precursors using various reducing agents, such as oleylamine. nih.govresearchgate.net The use of capping agents like polyvinylpyrrolidone (PVP) or L-ascorbic acid itself helps to stabilize the nanoparticles and prevent their agglomeration. scielo.brrsc.org

Two-Step Reduction Mechanisms and Metastable Intermediates

The synthesis of copper nanoparticles from cupric chloride often proceeds through a two-step reduction mechanism that involves the formation of a metastable intermediate. rsc.org This process allows for greater control over the final product's characteristics. The reduction is typically carried out in a liquid phase using a chemical reducing agent. rsc.org

The initial step involves the reduction of copper(II) ions (Cu²⁺) from the cupric chloride precursor to copper(I) ions (Cu¹⁺). rsc.org This leads to the formation of cuprous chloride (CuCl), which acts as a metastable intermediate. rsc.org For instance, when L-ascorbic acid is used as the reducing agent, it dissociates a hydrogen proton to become semi-dehydroascorbic acid, which in turn reduces the Cu²⁺ ions. rsc.org The resulting CuCl intermediate often takes the form of well-dispersed nanoparticles, which can be spherical or triangular in shape. rsc.org The metastable nature of these CuCl nanoparticles is crucial for the subsequent synthesis reaction. rsc.org

The second step is the rapid reduction of the metastable cuprous chloride intermediate to form elemental copper (Cu) nanoparticles. rsc.org The continued presence of the reducing agent, often facilitated by a pH modulator like sodium hydroxide (B78521) (NaOH) which promotes the dissociation of hydrogen protons from L-ascorbic acid, drives this final reduction. rsc.org The L-ascorbic acid is ultimately converted to dehydroascorbic acid in this process. rsc.org This two-step approach, which leverages the formation of a distinct intermediate, is a key strategy for producing stable and well-dispersed copper nanoparticles. rsc.org

Table 1: Stages of the Two-Step Reduction of Cupric Chloride

| Stage | Description | Key Reactants/Species | Intermediate/Product | Observed Particle Characteristics |

|---|---|---|---|---|

| Step 1 | Reduction of Cu²⁺ to Cu¹⁺ | Cupric chloride (CuCl₂), L-ascorbic acid | Metastable cuprous chloride (CuCl) | ~25 nm, spherical and triangular, well-dispersed rsc.org |

| Step 2 | Reduction of Cu¹⁺ to Cu⁰ | Metastable CuCl, L-ascorbic acid, NaOH | Copper (Cu) nanoparticles | ~34 nm, spherical, good dispersion rsc.org |

Role of Reducing Agents and Capping Agents

In the synthesis of nanoparticles from this compound, reducing agents and capping agents play distinct and critical roles in controlling the reaction and the properties of the final product. rsc.org

Reducing Agents are chemical species that donate electrons to facilitate the reduction of copper(II) ions. Cupric chloride is a mild oxidant that can be reduced to cuprous chloride or copper metal. wikipedia.org A variety of reagents can be used for this purpose. stackexchange.com L-ascorbic acid is a commonly used non-toxic reducing agent that operates via a two-step dehydrogenation process. rsc.org In the first step, it reduces Cu²⁺ to the Cu¹⁺ intermediate, and in the second, it reduces the intermediate to elemental copper. rsc.org Other reducing agents, such as sulfur dioxide, can also be used to convert copper(II) chloride to copper(I) chloride. wikipedia.org

Capping Agents , also known as stabilizers, are molecules that adsorb to the surface of nanoparticles as they form. mdpi.comfrontiersin.org Their primary function is to prevent particle agglomeration, thereby controlling size, enhancing stability, and ensuring good dispersion in the solvent. mdpi.comd-nb.info Capping agents can be polymers, surfactants, or small ligands. d-nb.info

Polyvinylpyrrolidone (PVP) is frequently used as a primary capping agent. rsc.org It coats the surface of the forming copper nanoparticles, preventing them from aggregating. rsc.org

L-ascorbic acid can also function as a secondary capping agent. rsc.org The dehydrogenation product of L-ascorbic acid can coat the nanoparticle surface, supplementing the primary PVP coating and further improving dispersibility and resistance to oxidation. rsc.org

Oleylamine is another example of a capping agent used in the synthesis of copper sulfide (B99878) nanostructures to prevent agglomeration and achieve monodispersed nanoparticles. mdpi.com

The choice of these agents is pivotal as it influences the morphology, size, and stability of the synthesized nanoparticles. mdpi.comfrontiersin.org For example, the use of PVP and L-ascorbic acid as a dual capping system results in highly stable and well-dispersed spherical copper nanoparticles. rsc.org

Table 2: Key Agents in Cupric Chloride Reduction and Their Functions

| Agent | Chemical Name/Type | Primary Role | Secondary Role | Impact on Nanoparticles |

|---|---|---|---|---|

| L-Ascorbic acid | Organic acid | Reducing Agent rsc.org | Capping Agent rsc.org | Reduces Cu²⁺ to Cu⁰; improves dispersibility and antioxidation rsc.org |

| Polyvinylpyrrolidone (PVP) | Polymer | Capping Agent rsc.org | Dispersant rsc.org | Prevents agglomeration; improves dispersibility rsc.org |

| Sodium hydroxide (NaOH) | Base | pH Modulator rsc.org | - | Facilitates the reduction process by promoting proton dissociation from L-ascorbic acid rsc.org |

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Cupric chloride | CuCl₂ |

| Cupric chloride dihydrate | CuCl₂·2H₂O |

| Cuprous chloride | CuCl |

| Copper | Cu |

| L-ascorbic acid | C₆H₈O₆ |

| Dehydroascorbic acid | C₆H₆O₆ |

| Sodium hydroxide | NaOH |

| Polyvinylpyrrolidone (PVP) | (C₆H₉NO)n |

| Oleylamine | C₁₈H₃₇N |

Catalytic Research and Mechanistic Studies of Cupric Chloride Hydrate

Cupric Chloride Hydrate (B1144303) as a Catalyst in Organic Transformations

Cupric chloride hydrate serves as a versatile catalyst in a variety of organic reactions, leveraging the Lewis acidic nature and redox properties of the copper(II) ion. Its applications span oxidation, halogenation, and cross-coupling reactions, making it a valuable tool in synthetic organic chemistry.

Oxidation Reactions (e.g., alcohols to aldehydes/ketones)

This compound, often in conjunction with other reagents, effectively catalyzes the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This transformation is a fundamental process in organic synthesis. The catalytic systems can be tailored for efficiency and selectivity, and many modern methods utilize environmentally benign oxidants like molecular oxygen (air).

In these reactions, the copper(II) species participates in a redox cycle. While cupric (Cu(II)) chloride is the starting material, the catalytically active species is often a Cu(I) complex formed in situ. The general approach involves the coordination of the alcohol to the copper center, followed by a deprotonation and subsequent oxidation step to yield the carbonyl compound, while the copper is reduced. The co-catalyst or oxidant then reoxidizes the copper species back to its active state, completing the catalytic cycle.